1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has shown significant potential in scientific research due to its unique properties and mechanism of action.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques and Characterization : Research into compounds similar to 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves detailed synthesis and characterization methods. For instance, the synthesis of related compounds, such as ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives, employs analytical techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD for characterization. These studies demonstrate the importance of detailed analytical methods in understanding the properties and potential applications of synthesized compounds (Haroon et al., 2019).
Biological Activities
Antagonist Activity : Research has identified structural features critical for antagonist activity in compounds, including those related to Neuropeptide S (NPS) antagonist activity. This highlights the role of urea functionality and the importance of structural modification in enhancing biological activity (Zhang et al., 2008).
Anti-Tumor Agents : Compounds structurally related to 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea have been synthesized and evaluated as anti-tumor agents. These studies emphasize the potential therapeutic applications of such compounds in treating various cancers (Nassar et al., 2015).
Antiproliferative Agents : Research into (imidazo[1,2-a]pyrazin-6-yl)ureas has identified compounds with antiproliferative activity against non-small cell lung cancer cell lines, suggesting the potential for developing novel cancer therapies (Bazin et al., 2016).
Enzyme Inhibition
- Xanthine Oxidase Inhibitory Activity : The synthesis and evaluation of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives reveal their potential as xanthine oxidase inhibitors, indicating the therapeutic potential of such compounds in treating diseases like gout (Qi et al., 2015).
Antidiabetic Agents
- Antidiabetic Activity : Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives have demonstrated significant antidiabetic activity. These findings suggest a new avenue for the development of antidiabetic medications (Faidallah et al., 2016).
作用機序
Target of action
The compound “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” belongs to the class of pyrrolopyrazine derivatives . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets of this compound could be related to these biological activities.
Mode of action
Pyrrolopyrazine derivatives often interact with their targets by binding to active sites or allosteric sites, leading to changes in the targets’ functions .
Biochemical pathways
The affected pathways would depend on the specific targets of “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea”. Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” would depend on its specific targets and mode of action. Given the biological activities of pyrrolopyrazine derivatives, the effects could range from changes in cell signaling pathways to direct antimicrobial or antitumor effects .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-3-1-13(2-4-14)11-23-17(25)22-8-10-24-9-7-21-16(24)15-12-19-5-6-20-15/h1-7,9,12H,8,10-11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANWBXFRRWPCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。